molecular formula C19H22ClNO B6041905 1-[3-(4-chlorophenoxy)benzyl]azepane

1-[3-(4-chlorophenoxy)benzyl]azepane

Cat. No.: B6041905
M. Wt: 315.8 g/mol
InChI Key: JKIPEGHXEKIXMD-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)benzyl]azepane is a heterocyclic compound featuring an azepane ring (a seven-membered saturated nitrogen-containing ring) substituted with a benzyl group at the 1-position. The benzyl group is further modified at the 3-position with a 4-chlorophenoxy moiety.

Properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c20-17-8-10-18(11-9-17)22-19-7-5-6-16(14-19)15-21-12-3-1-2-4-13-21/h5-11,14H,1-4,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIPEGHXEKIXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table and analysis highlight key similarities and differences between 1-[3-(4-chlorophenoxy)benzyl]azepane and related compounds, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of Azepane Derivatives

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Biological Activity (Ki, nM) Target Receptor Key Reference(s)
This compound Benzyl with 4-Cl-phenoxy ~325 (estimated) Not explicitly reported Inferred H3
1-[3-(3-(4-Cl-phenoxy)propoxy)propyl]azepane Propoxypropyl linker with 4-Cl-phenoxy ~339 (calculated) 3.5 Histamine H3
1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane Sulfonyl group with nitro substitution 318.77 Not reported N/A
1-(2-Methylbenzyl)azepane 2-Methylbenzyl substituent 189.29 Not reported N/A
1-[3-(2-Phenoxyethoxy)benzoyl]azepane Benzoyl with phenoxyethoxy 339.43 Not reported N/A

Structural and Functional Insights

In contrast, the rigid benzyl group in this compound may reduce conformational adaptability but improve stability.

Electron-Withdrawing Groups :

  • Sulfonyl and nitro groups in 1-(4-chloro-3-nitro-benzenesulfonyl)-azepane increase polarity (XlogP = 2.7) , which may reduce blood-brain barrier permeability compared to the more lipophilic benzyl-substituted analogs.

Substituent Position Effects: The 3-position substitution on the benzyl ring (as in the target compound) is critical for receptor selectivity. For example, modifying the phenoxy group’s position or replacing it with a benzoyl group (e.g., 1-[3-(2-phenoxyethoxy)benzoyl]azepane) alters electronic properties and steric hindrance, impacting binding .

Pharmacological Implications

  • Histamine H3 Receptor Antagonism: Compounds with 4-chlorophenoxy groups, such as 1-[3-(3-(4-Cl-phenoxy)propoxy)propyl]azepane, exhibit high H3 receptor affinity (Ki = 3.5 nM) due to optimal hydrophobic and π-π interactions . The target compound’s benzyl group may mimic these interactions but requires empirical validation.
  • CNS Penetration : Lipophilicity (estimated cLogP ~3.5 for the target compound) suggests moderate blood-brain barrier penetration, comparable to 1-(2-methylbenzyl)azepane (cLogP ~2.8) .

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